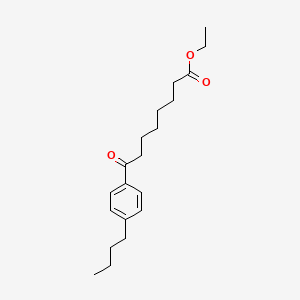

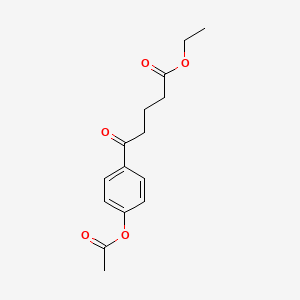

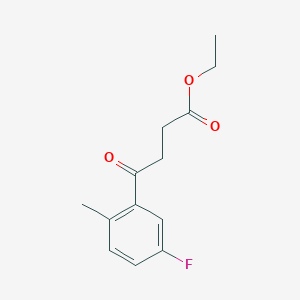

Ethyl 8-(4-butylphenyl)-8-oxooctanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of organic compounds with complex structures often involves multi-step reactions and the use of catalysts. For example, the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was achieved through a Knoevenagel condensation reaction, utilizing 4-chlorobenzaldehyde and ethyl acetoacetate with piperidine and trifluoroacetic acid as catalysts under reflux conditions . This method could potentially be adapted for the synthesis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate by altering the starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular structure of organic compounds. The molecular structure of 8-ethoxy-4-cyclooctenyltellurium trichloride was determined using this method, revealing its crystal system and space group . Similarly, the structure of 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane was also elucidated by X-ray diffraction analysis . These studies highlight the importance of crystallography in understanding the three-dimensional arrangement of atoms within a molecule, which is crucial for the analysis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate.

Chemical Reactions Analysis

The reactivity of organic compounds can be inferred from their behavior in various chemical reactions. For instance, compound 4 in paper showed reactivity towards a range of reagents, forming different products under mild conditions. This suggests that Ethyl 8-(4-butylphenyl)-8-oxooctanoate may also exhibit diverse reactivity patterns, which could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structure. The crystal structure of 3-ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate showed weak intermolecular C—H⋯O hydrogen bonding, which can affect its melting point, solubility, and stability . Similarly, the analysis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate would involve studying its intermolecular interactions and how they influence its properties.

Applications De Recherche Scientifique

Synthetic Applications

Ethyl 8-(4-butylphenyl)-8-oxooctanoate and related compounds have been explored for their utility in synthetic chemistry. For instance, the regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates involved the use of ethyl 2,4-dioxooctanoate. This process highlighted a reversal in regioselectivity, offering insights into synthetic strategies and structural assignments within heterocyclic chemistry (Ashton & Doss, 1993). Similarly, studies on the chemoenzymatic synthesis of (4S,5R)-5-hydroxy-γ-decalactone utilized ethyl 2-hydroxy-3-oxooctanoate, demonstrating high diastereoselectivity and enantioselectivity in the reduction process, which is crucial for generating complex organic molecules (Fadnavis, Vadivel, & Sharfuddin, 1999).

Catalysis and Material Science

In material science and catalysis, the Michael addition of β-keto esters to 3-buten-2-one was facilitated by a pentacoordinate organosilicate, where ethyl 2-oxo-1-cyclohexanecarboxylate and related compounds played a significant role. This research contributes to the understanding of catalytic processes and the synthesis of complex organic frameworks (Tateiwa & Hosomi, 2001).

Enzymatic Reduction Studies

The enzymatic reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system offers insights into biocatalysis. This study highlights the potential of microbial aldehyde reductase in asymmetric reductions, contributing to green chemistry and sustainable chemical processes (Shimizu et al., 1990).

Organic Synthesis and Functional Materials

Research on azo polymers for reversible optical storage showcases the interdisciplinary applications of related compounds. The study involved nitrophenyl derivatives and investigated the cooperative motion of polar side groups in amorphous polymers, which is pertinent to the development of advanced optical materials (Meng, Natansohn, Barrett, & Rochon, 1996).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 8-(4-butylphenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-3-5-10-17-13-15-18(16-14-17)19(21)11-8-6-7-9-12-20(22)23-4-2/h13-16H,3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHOFOOZJAXPJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(4-butylphenyl)-8-oxooctanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

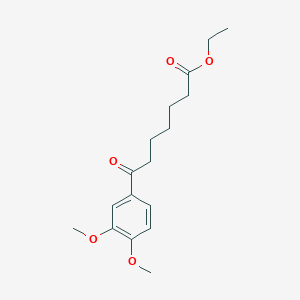

![Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326018.png)

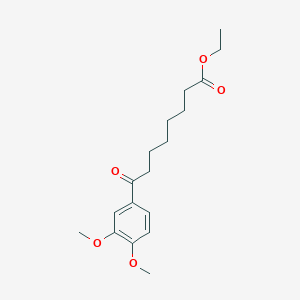

![Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326019.png)